Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester
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Overview
Description
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is an organic compound with the molecular formula C19H30O4 It is a derivative of decanoic acid, featuring a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 9-methyldecanoic acid with (4-hydroxy-3-methoxyphenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 9-methyldecanoic acid and (4-hydroxy-3-methoxyphenyl)methanol.
Reduction: 9-methyldecanol and (4-hydroxy-3-methoxyphenyl)methanol.
Substitution: Various substituted phenolic esters depending on the nucleophile used.
Scientific Research Applications
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways. The phenolic group may contribute to its antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid, methyl ester: Similar in structure but lacks the phenolic ester group.
Methyl 3-hydroxydecanoate: Contains a hydroxyl group at the 3rd position instead of the phenolic ester.
Methyl ferulate: Contains a similar phenolic ester group but with a different alkyl chain.
Uniqueness
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is unique due to the presence of both a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
240110-07-0 |
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Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 9-methyldecanoate |
InChI |
InChI=1S/C19H30O4/c1-15(2)9-7-5-4-6-8-10-19(21)23-14-16-11-12-17(20)18(13-16)22-3/h11-13,15,20H,4-10,14H2,1-3H3 |
InChI Key |
WVSXVSXOFDMRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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